molecular formula C27H38ClN3O5S2 B2876311 ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216779-96-2

ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2876311
CAS RN: 1216779-96-2
M. Wt: 584.19
InChI Key: QKXHDWLIAWNMFA-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain at least one atom other than carbon within their ring structure. In this case, the ring structure contains sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a thieno[2,3-c]pyridine ring, which is a type of heterocyclic compound. Attached to this ring are several different functional groups, including an amide group, a sulfamoyl group, and an isopropyl group .

Scientific Research Applications

Anticancer Research

This compound could be structurally related to molecules that have shown promise in anticancer studies. Compounds with similar sulfamoyl and pyridine components have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7 . The presence of the thieno[2,3-c]pyridine moiety, in particular, might contribute to the compound’s potential efficacy in inhibiting cancer cell growth.

Anti-Inflammatory Applications

The structural features of this compound suggest it could be explored for anti-inflammatory properties. Molecules with benzamido linkages and cyclohexyl groups have been associated with anti-inflammatory activities in previous research . This compound could be a candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2.ClH/c1-5-35-27(32)24-22-15-16-30(18(2)3)17-23(22)36-26(24)28-25(31)19-11-13-21(14-12-19)37(33,34)29(4)20-9-7-6-8-10-20;/h11-14,18,20H,5-10,15-17H2,1-4H3,(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXHDWLIAWNMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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